Grammistin Pp4b
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
LFGFLIPLLPHLIGAIPQVIGAIR |
Origin of Product |
United States |
Origin and Biosynthesis of Grammistin Pp4b
Taxonomical and Biological Profile of Pogonoperca punctata as the Source Organism
Grammistin Pp4b is produced by the spotted soapfish, Pogonoperca punctata. researchgate.net This marine fish is also commonly known as the bearded soapfish or leaflip grouper. wikipedia.org Taxonomically, it is classified within the family Serranidae, which includes groupers and sea basses, and more specifically in the subfamily Epinephelinae and the tribe Grammistini. wikipedia.orguniprot.org
Pogonoperca punctata is found in the Indo-Pacific region, from eastern Indonesia to the Line Islands and southern Japan. wikipedia.orgfishesofaustralia.net.au It inhabits coral reefs, with adults typically found on slopes with moderate currents at depths greater than 20 meters, while juveniles reside in shallower, more protected areas like lagoons. wikipedia.orgfishesofaustralia.net.au The species is characterized by a brown body covered in small white spots, a distinctive flap of skin on its chin, and four black saddle-like blotches on its back. wikipedia.org As nocturnal hunters, their diet consists of benthic crustaceans and smaller fish. wikipedia.org A key defense mechanism of this species is the secretion of the toxin grammistin through its skin, particularly when under stress. wikipedia.orgwikipedia.org This secretion has a bitter taste and is ichthyotoxic, meaning it is poisonous to fish. wikipedia.orgkyoto-u.ac.jp
Table 1: Taxonomical Classification of Pogonoperca punctata
| Rank | Taxon |
|---|---|
| Kingdom | Animalia |
| Phylum | Chordata |
| Class | Actinopterygii |
| Order | Perciformes |
| Family | Serranidae |
| Subfamily | Epinephelinae |
| Tribe | Grammistini |
| Genus | Pogonoperca |
Glandular Structures and Secretory Mechanisms for Grammistin Production
The production and secretion of grammistin in Pogonoperca punctata are facilitated by specialized glands within its skin. Unlike more primitive soapfish genera which have unicellular glands in the epidermis, Pogonoperca possesses more advanced, multicellular glands located in the dermis. kyoto-u.ac.jpfao.org These complex glands are connected to the skin's surface via a duct, allowing for the efficient release of the grammistin-laden mucus. fao.org
The secretion is a stress response. wikipedia.org When the fish is threatened or disturbed, it releases copious amounts of this toxic mucus, which can create a frothy substance in the water. wikipedia.orgfao.org This chemical defense is potent enough to be lethal to other fish confined in the same space, serving as a powerful deterrent against predators. wikipedia.orgfao.org The bitter taste of the mucus is a primary defense, often causing predators like the lionfish to immediately reject the soapfish after an attempted attack. wikipedia.org
Genetic Basis of this compound Biosynthesis
The genetic foundation for grammistin synthesis in Pogonoperca punctata has been elucidated through molecular cloning techniques. Researchers have successfully isolated and sequenced the cDNAs encoding six different grammistins from this species, including Pp1, Pp2a, Pp2b, Pp3, Pp4a, and Pp4b. researchgate.netinnovareacademics.in This was achieved by creating and screening a cDNA library from the fish's skin, using the hemolytic (red blood cell-destroying) activity of the toxins to identify the correct clones. osdd.net The analysis of these cDNAs revealed that grammistins are synthesized as larger precursor proteins. researchgate.net
The precursor proteins of grammistins have a distinct, multi-part structure. researchgate.net This structure consists of three main components: a signal peptide, a propeptide, and the mature peptide sequence which becomes the final grammistin toxin. researchgate.net
Signal Peptide: This initial segment is highly conserved across different grammistin precursors. Its primary function is to direct the newly synthesized protein to the secretory pathway.
Propeptide: Located between the signal peptide and the mature peptide, this region is also considerably conserved. A characteristic feature of the propeptide is the presence of multiple pairs of basic amino acid residues, specifically Lysine-Arginine (Lys-Arg). researchgate.net These pairs serve as cleavage sites for enzymes during the post-translational modification process.
Mature Peptide: This is the final, active toxin sequence, which for this compound is a 24-amino acid peptide. uniprot.org
This tripartite precursor organization is not unique to grammistins and shows a notable similarity to the biosynthesis of dermaseptins, a class of antimicrobial peptides found in the skin of frogs. researchgate.net
Table 2: Structure of Grammistin Precursor Protein
| Component | Characteristics | Function |
|---|---|---|
| Signal Peptide | Highly conserved sequence | Directs protein to secretory pathway |
| Propeptide | Conserved sequence containing Lys-Arg pairs | Flanks the mature peptide; sites for enzymatic cleavage |
While the genetic blueprint for grammistin precursors is well-established, specific studies on the transcriptomic analysis of grammistin gene expression in Pogonoperca punctata are not extensively documented in the available scientific literature. Transcriptomic studies, which analyze the complete set of RNA transcripts in a cell or tissue, would provide valuable insights into the regulation of grammistin production, such as how gene expression levels change in response to stress or developmental stage. Research on other fish species has utilized transcriptomics to study the expression of immune-related genes in skin mucus, but similar targeted research on grammistin gene expression remains a future area of investigation. mdpi.comresearchgate.netnih.gov
Identification and Characterization of Signal Peptides and Propeptides
Post-Translational Modification Pathways of this compound
Following the translation of the precursor protein from mRNA, a series of post-translational modifications (PTMs) are necessary to produce the final, active this compound peptide. The presence of Lys-Arg pairs in the propeptide region strongly indicates that proteolytic cleavage by enzymes is a key step, where the mature peptide is excised from the precursor. researchgate.net
Furthermore, many antimicrobial peptides (AMPs) undergo C-terminal amidation, a modification that can enhance their stability and biological activity. researchgate.net While direct studies on the PTMs of naturally occurring this compound are limited, the chemical synthesis of related grammistins, such as Grammistin C, has included a C-terminal amide group (-NH2). novoprolabs.com This suggests that amidation is a probable PTM for native grammistins as well. Other potential PTMs found in fish-derived AMPs include the formation of N-terminal pyroglutamic acid, though this has not been specifically confirmed for this compound. researchgate.net The final, active form of this compound is a linear, cationic peptide that lacks disulfide bridges. researchgate.net
Isolation, Purification, and Structural Characterization Methodologies
The journey to understanding the molecular intricacies of Grammistin Pp4b begins with its extraction from the skin secretions of Pogonoperca punctata. This process involves a series of sophisticated separation techniques designed to isolate the peptide from a complex mixture of other biological molecules.
Advanced Chromatographic Techniques for this compound Isolation from Skin Secretions
The initial step in purifying this compound involves the use of advanced chromatographic techniques. These methods separate molecules based on their physical and chemical properties.
Gel filtration chromatography is a key initial step in the purification process. nih.govresearchgate.net This technique separates proteins and peptides based on their size. The crude skin secretion is passed through a column packed with porous beads. Larger molecules, which cannot enter the pores, travel around the beads and elute from the column first. Smaller molecules, like this compound, enter the pores, taking a longer path and thus eluting later. This method allows for an effective initial separation of this compound from larger protein components in the secretion.
Following gel filtration, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is employed for finer purification. nih.govresearchgate.net In RP-HPLC, the stationary phase is nonpolar, while the mobile phase is a polar solvent. Peptides are separated based on their hydrophobicity. As the concentration of the nonpolar solvent in the mobile phase is gradually increased, more hydrophobic peptides, which have a stronger affinity for the stationary phase, take longer to elute. This high-resolution technique is crucial for isolating this compound to a high degree of purity, separating it from other closely related grammistin congeners.
Primary Structure Determination of this compound
Once a pure sample of this compound is obtained, the next critical phase is to determine its primary structure, which is the linear sequence of its amino acids.
Amino Acid Sequence Analysis
The precise ordering of amino acids in this compound is determined through amino acid sequence analysis. nih.gov This is often achieved by methods such as Edman degradation, a process that sequentially removes one amino acid at a time from the N-terminus of the peptide. The identified amino acids are then analyzed to reconstruct the full sequence. The amino acid sequence of this compound has been determined to be Gly-Leu-Ser-Ile-Leu-Ser-Ser-Leu-Leu-Ser-Ser-Val-Val-Gly-Val-Val-Gln-Lys-Lys-Lys-Lys-Cys-Cys-Lys. uniprot.org
Mass Spectrometry for Molecular Weight and Sequence Validation
Mass spectrometry is a powerful analytical technique used to confirm the molecular weight and validate the amino acid sequence of this compound. This method provides a highly accurate measurement of the mass-to-charge ratio of the ionized peptide. The experimentally determined molecular mass of 2,569 Da for this compound corresponds precisely with the theoretical mass calculated from its amino acid sequence, thereby confirming the accuracy of the sequence analysis. uniprot.orguniprot.org
Comparative Sequence Analysis with Other Grammistin Congeners
This compound is one of several related peptides, known as congeners, isolated from soapfishes. nih.govresearchgate.net Comparative analysis of their amino acid sequences reveals important structural and functional relationships.
For instance, this compound shares a high degree of similarity with its counterpart, Grammistin Pp4a, both having 24 amino acids. uniprot.orguniprot.org The primary difference lies in a single amino acid substitution. Such comparisons with other grammistins, like those from the soapfish Grammistes sexlineatus (e.g., Gs A, Gs C, Gs B, Gs D, and Gs E), help in understanding the structural features that contribute to their biological activities. nih.govresearchgate.net These analyses have shown that while some grammistins are identical between species, others have analogous structures with variations in their amino acid composition. nih.gov
Table 1: Amino Acid Sequence of this compound
| Position | Amino Acid |
|---|---|
| 1 | Glycine (Gly) |
| 2 | Leucine (Leu) |
| 3 | Serine (Ser) |
| 4 | Isoleucine (Ile) |
| 5 | Leucine (Leu) |
| 6 | Serine (Ser) |
| 7 | Serine (Ser) |
| 8 | Leucine (Leu) |
| 9 | Leucine (Leu) |
| 10 | Serine (Ser) |
| 11 | Serine (Ser) |
| 12 | Valine (Val) |
| 13 | Valine (Val) |
| 14 | Glycine (Gly) |
| 15 | Valine (Val) |
| 16 | Valine (Val) |
| 17 | Glutamine (Gln) |
| 18 | Lysine (Lys) |
| 19 | Lysine (Lys) |
| 20 | Lysine (Lys) |
| 21 | Lysine (Lys) |
| 22 | Cysteine (Cys) |
| 23 | Cysteine (Cys) |
| 24 | Lysine (Lys) |
Table 2: Properties of this compound
| Property | Value |
|---|---|
| Number of Amino Acids | 24 |
| Molecular Weight (Da) | 2,569 |
| Source Organism | Pogonoperca punctata (Clown grouper) |
Homology and Divergence Among Pp1, Pp2a, Pp2b, Pp3, and Other Grammistins
Spectroscopic and Biophysical Techniques for Secondary and Tertiary Structure Elucidation
Circular Dichroism (CD) spectroscopy is a fundamental technique for investigating the secondary structure of peptides and proteins in solution. nih.govresearchgate.net This method measures the differential absorption of left and right circularly polarized light by chiral molecules, such as peptides with their asymmetric α-carbon atoms. nih.gov The resulting CD spectrum provides a characteristic signature for different types of secondary structures.
For α-helical structures, the far-UV CD spectrum (typically 190-250 nm) is characterized by a positive peak around 190 nm and two negative peaks at approximately 208 and 222 nm. plos.org The analysis of the CD spectra of grammistins, including those from Pogonoperca punctata, has confirmed a high content of α-helicity. plos.org This experimental evidence, combined with analyses like helical wheel projections and hydrophobic moment plots, firmly establishes that grammistins, including Pp4b, adopt an amphiphilic α-helical conformation, particularly in membrane-mimicking environments. plos.org
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of biomolecules at atomic resolution in solution, providing insights that are complementary to solid-state methods like X-ray crystallography. nih.gov For peptides like grammistins, NMR can elucidate the precise folding of the polypeptide chain, the conformation of side chains, and the dynamics of the molecule in a near-physiological environment. nih.gov
While specific high-resolution NMR structural data for this compound is not extensively detailed in the available literature, studies on homologous peptides and other grammistins, such as Pp2a, have utilized NMR to investigate their structure and interactions. nih.gov The general approach for determining the solution structure of a peptide like this compound via NMR would involve:
Sample Preparation: Isotopic labeling (e.g., with ¹⁵N and ¹³C) of the synthetically or recombinantly produced peptide to enhance NMR signal sensitivity and resolution.
Data Acquisition: A suite of multidimensional NMR experiments (e.g., TOCSY, NOESY, HSQC) are performed to assign the chemical shifts of all protons and other nuclei in the peptide.
Structural Restraints: The Nuclear Overhauser Effect (NOE) data provides distance restraints between protons that are close in space, which is crucial for defining the peptide's fold.
Structure Calculation: Computational algorithms use the collected distance and dihedral angle restraints to calculate an ensemble of structures consistent with the experimental data.
For amphiphilic α-helical peptides, NMR studies can confirm the helical regions, identify the orientation of the hydrophobic and hydrophilic residues, and characterize the flexibility of different parts of the peptide chain. acs.org
Membrane-Lytic Mechanisms of this compound
This compound belongs to a family of peptides that are considered cell non-selective and membrane-lytic. researchgate.net Their mechanism is rooted in their physicochemical properties, particularly their amphiphilic α-helical secondary structure, which facilitates their insertion into and disruption of lipid bilayers, a mechanism shared with other toxins like pardaxins and melittin (B549807). researchgate.netwikipedia.org
The membrane-lytic activity of the grammistin family of peptides, to which Pp4b belongs, has been demonstrated through their interaction with artificial membrane systems. nih.gov Research has shown that these peptides can induce the release of fluorescent markers, such as carboxyfluorescein, from liposomes. nih.gov This indicates a direct interaction with the lipid bilayer, leading to a loss of its integrity.
Studies on various grammistins have utilized liposomes composed of different phospholipids (B1166683) to investigate these interactions. Specifically, experiments have been conducted with vesicles made from phosphatidylcholine (a common phospholipid in eukaryotic membranes) and a mixture of phosphatidylglycerol and phosphatidylcholine. nih.gov The ability of grammistins to act on these model systems demonstrates their capacity to bind to and disrupt phospholipid assemblies. nih.govresearchgate.net The interaction is thought to be initiated by the peptide's amphiphilic α-helices integrating into the membrane's phospholipid environment. researchgate.netuniprot.org
The interaction of grammistins with lipid bilayers leads to significant permeabilization. This has been experimentally confirmed by observing the leakage of carboxyfluorescein entrapped within liposomes. nih.gov When grammistins are introduced to a suspension of these vesicles, the entrapped dye is released into the surrounding medium, a clear sign that the membrane has been rendered permeable. nih.gov This disruptive capability is a hallmark of their membrane-lytic activity. nih.gov The process demonstrates that the peptide can compromise the barrier function of the phospholipid vesicle, effectively creating pores or transient holes that allow for the passage of molecules that would otherwise be contained. nih.gov
The biophysical mechanism underlying the disruption of membranes by grammistins is attributed to their structure. These peptides possess abundant amphiphilic alpha-helices, which are crucial for their function. researchgate.netuniprot.org This structural motif allows the peptide to insert itself into the lipid bilayer of target cells. uniprot.org Once inserted, these peptides are believed to aggregate and form pores or channels through the membrane. This action disrupts the normal ionic balance and integrity of the cell, leading to cytolysis. researchgate.netwikipedia.org While the precise stoichiometry and structure of the pores formed by this compound have not been fully elucidated, the mechanism is considered analogous to that of other well-studied pore-forming peptides that share similar structural characteristics. researchgate.net This integration into membrane phospholipids is the foundational step that leads to the subsequent lysis of the membrane. uniprot.org
Permeabilization and Disruption of Phospholipid Vesicles
Antibacterial Action of this compound
This compound is recognized for its potent antibacterial and antimicrobial properties. wikipedia.orgkarishmakaushiklab.com This activity is broad, affecting a range of bacterial species. researchgate.net
This compound exhibits a broad spectrum of antibacterial activity, demonstrating efficacy against both Gram-positive and Gram-negative bacteria. researchgate.netresearchgate.netuniprot.org Research on the grammistin family has confirmed their activity against at least nine different species of bacteria. nih.gov This wide range of activity underscores its potential as a non-selective antibacterial agent. The potency of this antibacterial action is not necessarily correlated with the peptide's hemolytic (red blood cell-lysing) activity, suggesting that while both involve membrane disruption, the specific mechanisms of interaction with bacterial versus erythrocyte membranes may differ. researchgate.net
| Target Group | Activity Level | Supporting Evidence |
| Gram-Positive Bacteria | Active | Broad-spectrum activity confirmed against various species. nih.govresearchgate.netuniprot.org |
| Gram-Negative Bacteria | Active | Broad-spectrum activity confirmed against various species. nih.govresearchgate.netuniprot.org |
This table provides a summary of the known antibacterial spectrum of the grammistin family, including Pp4b.
The primary target for this compound's antibacterial action is the bacterial cell membrane. researchgate.netresearchgate.net The mechanism involves the binding of the peptide to membrane phospholipids, which ultimately leads to membrane lysis and cell death. researchgate.net Bacterial membranes are rich in acidic phospholipids, such as phosphatidylglycerol and cardiolipin, which are less common on the outer leaflet of most eukaryotic cells. ucl.ac.benih.gov
The demonstrated ability of grammistins to permeabilize liposomes containing phosphatidylglycerol strongly suggests that this phospholipid is a key target. nih.gov The electrostatic attraction between the likely cationic nature of the peptide and the negatively charged surface of bacterial membranes facilitates the initial binding, after which the peptide's hydrophobic regions can insert into the lipid core, causing disruption. researchgate.net This targeting of fundamental components of the bacterial membrane explains the broad spectrum of activity observed. researchgate.netuniprot.org
Investigation of Intracellular Mechanisms of Antibacterial Activity
The antibacterial activity of grammistins, including Pp4b, is primarily attributed to their membrane-lytic properties. researchgate.net These peptides are classified as cell non-selective membrane-lytic peptides characterized by amphiphilic α-helices. researchgate.net The prevailing mechanism involves the peptide binding to and disrupting the integrity of bacterial cell membranes. This interaction is often initiated by electrostatic attraction between the positively charged peptide and the negatively charged components of the bacterial membrane. univie.ac.at
While the principal mode of action is membrane disruption leading to cell lysis, some antimicrobial peptides (AMPs) are known to translocate across the cell membrane to exert effects on intracellular targets. wikipedia.org These intracellular actions can include the inhibition of nucleic acid synthesis, protein synthesis, or enzymatic activity. However, specific research detailing the translocation of this compound into the bacterial cytoplasm and its interaction with intracellular components is not extensively documented. The primary evidence points towards a mechanism that compromises the bacterial membrane from the outside, leading to the leakage of intracellular contents and cell death, rather than a primary mode of action on internal targets. researchgate.netwikipedia.org The potency of grammistins' antibacterial activity does not always correlate with their hemolytic activity, suggesting that the precise mechanisms for lysing bacterial membranes may differ from those for lysing eukaryotic cells like erythrocytes. researchgate.net
Ichthyotoxic Mechanisms at the Cellular and Tissue Level
Grammistins are potent ichthyotoxins, a defense mechanism for soapfish against predators. wikipedia.org When soapfish are threatened or stressed, they secrete these toxins into the surrounding water, which can be lethal to other fish in a confined space. wikipedia.org The primary target for these water-borne toxins is believed to be the gills of other fish. univie.ac.atvliz.be
At the cellular and tissue level, the ichthyotoxic mechanism involves severe disruption of gill function. The gills, with their large, sensitive surface area, are highly susceptible to lytic compounds. vliz.be The interaction of grammistin with gill epithelial cells can lead to cytolysis, damaging the delicate lamellar structure essential for respiration and osmoregulation. univie.ac.atvliz.be Research on related toxins like pardaxin (B1611699) and lipogrammistin A suggests a possible mechanism involving the inhibition of key ion pumps, such as (Na+ + K+)-dependent ATPase. vliz.be Inhibition of this pump would disrupt the ion gradients across gill membranes, leading to impaired osmoregulation and ultimately cell death. vliz.be
While the gills are the primary site of action for water-borne toxicity, ingestion of grammistins can produce systemic effects. In studies where skin extracts from Pogonoperca punctata were administered to cats, the animals exhibited ciguatera-like symptoms, including severe gastrointestinal distress, loss of motor activity, paralysis, and coma, indicating potent neurological and systemic toxicity. kyoto-u.ac.jp
In Vitro Cellular Assays for Cytolytic Effects
The cytolytic properties of grammistins have been evaluated through various in vitro cellular assays, most notably hemolysis assays using erythrocytes. The skin toxins from grammistid fishes, including Pogonoperca punctata, demonstrate significant hemolytic activity against rabbit red blood cells. kyoto-u.ac.jpcore.ac.uk Grammistins are also capable of lysing other cell types, such as unfertilized sea urchin eggs. kyoto-u.ac.jp
The membrane-disrupting capability of grammistins has been further confirmed using synthetic liposomes. Grammistins were shown to release carboxyfluorescein entrapped within liposomes, which demonstrates their ability to permeabilize lipid bilayers. researchgate.net
Detailed mechanistic studies on lipogrammistin-A, a related acylated polyamine from soapfish, provide a model for the cytolytic action of these toxins on erythrocytes. nih.gov The process involves several steps:
Membrane Binding : The molecule's lipophilic nature, particularly its long alkyl chain, facilitates its binding to the erythrocyte membrane. nih.gov
Asymmetric Accumulation : The protonated amino group of the molecule leads to its preferential accumulation in the inner leaflet of the lipid bilayer. nih.gov
Membrane Distortion and Lesion Formation : This uneven distribution distorts the membrane structure, causing invagination of the cell and the formation of small pores or lesions estimated to be between 7-29 Å in diameter. nih.gov
Colloid-Osmotic Lysis : The formation of these lesions allows small solutes to permeate the membrane, leading to an osmotic imbalance that results in cell swelling and eventual rupture. nih.gov
This proposed mechanism highlights a sophisticated mode of action that goes beyond simple membrane solubilization.
Table of Findings from In Vitro Cytolytic Assays
| Assay Type | Cell/System Used | Observed Effect of Grammistins | Reference |
|---|---|---|---|
| Hemolysis Assay | Rabbit Erythrocytes | Potent hemolytic activity | kyoto-u.ac.jpcore.ac.uk |
| Cytolysis Assay | Sea Urchin Eggs | Immobilization of sperm and cytolysis of unfertilized eggs | kyoto-u.ac.jp |
| Liposome (B1194612) Leakage Assay | Carboxyfluorescein-loaded liposomes | Release of entrapped carboxyfluorescein, confirming membrane permeabilization | researchgate.net |
| Mechanistic Study | Human Erythrocytes (using Lipogrammistin-A) | Cell invagination, formation of small membrane lesions (7-29 Å), and colloid-osmotic rupture | nih.gov |
Conclusion
Grammistin Pp4b, a peptide toxin from the soapfish Pogonoperca punctata, exemplifies the chemical ingenuity of marine life. Its well-defined structure, characterized by an amphiphilic α-helix, dictates its potent biological activities, including membrane disruption, hemolysis, ichthyotoxicity, and antimicrobial action. As our understanding of these fascinating molecules deepens, they offer a promising blueprint for the development of novel therapeutic agents and research tools, underscoring the immense and largely untapped potential of marine natural products.
Biological and Ecological Role of Grammistin Pp4b in Natural Systems
Grammistin Pp4b as a Component of Innate Immunity in Soapfishes
The skin mucus of fish is a critical first line of defense against a wide array of pathogens. researchgate.net this compound is a key component of the innate immune system of soapfishes, providing a non-specific and rapidly acting protective barrier. researchgate.net These antimicrobial peptides (AMPs) are vital for defending against invasive microorganisms. researchgate.net
Grammistins, including Pp4b, are linear, positively charged peptides that are rich in α-helices and lack disulfide bridges. researchgate.net This structure allows them to interact with and disrupt the membranes of pathogens. Their broad-spectrum antibacterial activity has been demonstrated against both Gram-positive and Gram-negative bacteria. researchgate.netuniprot.org This antimicrobial action is a fundamental aspect of the fish's innate immunity, offering protection in its immediate environment. researchgate.net
The table below summarizes the known antimicrobial peptides found in Pogonoperca punctata, highlighting the role of this compound within this defensive arsenal.
| Peptide Name | Species | Known Activities |
| Grammistin Pp1 | Pogonoperca punctata | Antibacterial, Hemolytic, Ichthyotoxic researchgate.net |
| Grammistin Pp2a | Pogonoperca punctata | Antibacterial, Hemolytic, Ichthyotoxic researchgate.net |
| Grammistin Pp2b | Pogonoperca punctata | Antibacterial, Hemolytic, Ichthyotoxic researchgate.net |
| Grammistin Pp3 | Pogonoperca punctata | Antibacterial, Hemolytic, Ichthyotoxic researchgate.net |
| Grammistin Pp4a | Pogonoperca punctata | Antibacterial, Hemolytic, Ichthyotoxic researchgate.net |
| This compound | Pogonoperca punctata | Antibacterial, Antimicrobial, Toxin Activity, Cytolytic, Hemolytic uniprot.orgresearchgate.netkarishmakaushiklab.com |
Role in Chemical Defense Against Predation and Environmental Threats
Beyond its role in immunity, this compound is a potent chemical defense mechanism against predators. When a soapfish is threatened or stressed, it releases a copious amount of mucus containing these toxins. wikipedia.org This secretion has a distinctly bitter taste, which can cause a predator, such as a lionfish, to immediately reject the soapfish from its mouth. wikipedia.org
The defensive power of grammistins lies in their cytolytic and hemolytic activities, meaning they can lyse, or break down, cells, including red blood cells. uniprot.orgwikipedia.org This toxic effect makes the soapfish an unpalatable and potentially lethal meal for many would-be predators. wikipedia.org The toxins are so effective that other fish kept in a confined space with a stressed soapfish may die. wikipedia.org This potent defense mechanism is a significant factor in the survival of soapfishes in predator-rich coral reef environments.
Ecological Impact of Grammistin Secretion on Sympatric Aquatic Organisms
The release of grammistins into the surrounding water has a noticeable impact on other aquatic organisms sharing the same habitat. The ichthyotoxic (toxic to fish) nature of these secretions can create a protective zone around the soapfish, deterring not only predators but also other competitors. wikipedia.orgnih.gov The foamy appearance of the water when a soapfish is stressed is a visible manifestation of these powerful toxins at work. univie.ac.at
The broad-spectrum antimicrobial properties of grammistins also likely influence the microbial community in the immediate vicinity of the soapfish. researchgate.net By inhibiting the growth of various bacteria and potentially other microorganisms, the secretion can shape the micro-ecology of the soapfish's personal space.
Evolutionary Pressures Driving the Diversity and Potency of Grammistin Peptides
The diversity and potency of grammistin peptides, including Pp4b, are the result of significant evolutionary pressures. The constant threat of predation is a primary driver for the evolution of potent chemical defenses. univie.ac.at Natural selection would favor individuals with more effective toxins, leading to an "arms race" between predator and prey.
The wide variety of antimicrobial peptides found in nature is likely an adaptation to diverse environmental pressures. igem.org The evolution of these peptides from common ancestral sequences, with subsequent mutations conferring advantages, has led to the vast array of AMPs seen today. igem.org In the case of grammistins, their structural similarity to other potent peptide toxins like melittin (B549807) from bee venom and pardaxins from sole species suggests a convergent evolutionary path for effective membrane-disrupting peptides. nih.gov The high abundance of amphiphilic α-helices in grammistins is a key structural feature linked to their high biological activity. nih.gov
Advanced Methodologies in Grammistin Research
Proteomic Approaches for Comprehensive Analysis of Secreted Toxins
The identification and characterization of grammistins from the complex mixture of proteins and peptides in fish skin mucus rely heavily on proteomic techniques. The process begins with the collection of mucus from soapfish species such as Pogonoperca punctata, the source of Grammistin Pp4b, and Grammistes sexlineatus. nih.gov
A common workflow involves an initial separation of the crude mucus extract, often through a combination of gel filtration and reverse-phase high-performance liquid chromatography (RP-HPLC). nih.govresearchgate.net These chromatographic methods separate the peptides based on size and hydrophobicity, respectively, allowing for the isolation of individual grammistin variants. For instance, studies on G. sexlineatus have successfully isolated multiple grammistins, including Gs A-E, Gs 1, and Gs 2, using this approach. nih.govresearchgate.net Similarly, six distinct grammistins (Pp 1, Pp 2a, Pp 2b, Pp 3, Pp 4a, and Pp 4b) were isolated from Pogonoperca punctata. nih.gov
Following purification, the primary structure of the peptides is determined using advanced mass spectrometry techniques, such as Orbitrap Fusion Lumos Tribrid Mass Spectrometry, combined with Edman degradation for amino acid sequencing. researchgate.net This comprehensive proteomic analysis has been crucial in identifying the diversity within the grammistin family, revealing that different species produce a unique cocktail of these peptide toxins. nih.govresearchgate.net This approach not only identifies known toxins but also enables the discovery of novel peptides with potential biological activities. researchgate.net
Table 1: Examples of Grammistins Isolated from Soapfish Secretions
| Grammistin Variant | Source Species | Number of Residues | Reference |
|---|---|---|---|
| This compound | Pogonoperca punctata | 24 | nih.govmybiosource.com |
| Gs A | Grammistes sexlineatus | 28 | nih.govresearchgate.net |
| Gs C | Grammistes sexlineatus | 26 | nih.govresearchgate.net |
| Gs 1 | Grammistes sexlineatus | 25 | nih.gov |
| Gs 2 | Grammistes sexlineatus | 24 | nih.gov |
| Pp 1 | Pogonoperca punctata | 13 | nih.govigem.org |
Genetic Engineering and Recombinant Expression Systems for Grammistin Variants
To overcome the limitations of isolating grammistins from natural sources, researchers have turned to genetic engineering and recombinant protein expression systems. These technologies allow for the production of specific grammistin variants, such as this compound, in larger quantities for detailed structural and functional studies. mybiosource.com
The process involves synthesizing the gene that codes for the desired grammistin peptide and inserting it into a suitable expression vector. This vector is then introduced into a host organism, typically bacteria like E. coli or yeast, which proceeds to manufacture the peptide. Commercial suppliers now offer recombinant this compound, often produced with an N-terminal or C-terminal tag (e.g., a His-tag) to facilitate purification. mybiosource.com
Genetic engineering also enables the creation of novel grammistin variants. For example, a "tandem repeats" strategy has been designed to express multiple copies of antimicrobial peptides, including Grammistin-Pp1, to increase yield. igem.orgigem.org This approach allows for the systematic modification of the peptide's amino acid sequence to investigate structure-function relationships, enhance antimicrobial or hemolytic activity, or reduce potential toxicity.
Computational Chemistry and Molecular Dynamics Simulations for Peptide-Membrane Interactions
Understanding how grammistins exert their biological effects, particularly their ability to disrupt cell membranes, is greatly aided by computational chemistry and molecular dynamics (MD) simulations. youtube.com While specific MD studies on this compound are not extensively published, the methodology has been widely applied to similar membrane-active peptides, such as gramicidin (B1672133) S, providing a clear framework for grammistin research. nih.govnih.gov
MD simulations model the interaction between a peptide and a lipid bilayer at an atomic level. youtube.comnih.gov Researchers can build a virtual model of a grammistin peptide and a target cell membrane (e.g., a dimyristoylphosphatidylcholine (B1235183) [DMPC] bilayer) and simulate their interaction over time. nih.gov These simulations can reveal:
Peptide Conformation: How the peptide changes its shape upon approaching and inserting into the membrane. Grammistins are known to be randomly coiled in water but form amphiphilic α-helices in a membrane-like environment. nih.gov
Mechanism of Action: Whether the peptide forms discrete pores, disrupts lipid packing in a detergent-like manner, or employs another mechanism to increase membrane permeability. igem.org
Influence on Membrane Properties: How the peptide affects the order and fluidity of the lipid tails. For example, simulations of gramicidin S showed it has a disordering and fluidifying effect on lipids it directly interacts with. nih.govnih.gov
These computational insights are invaluable for interpreting experimental data and guiding the design of new peptide variants with modified membrane-disrupting capabilities. researchgate.net
In Vitro and Ex Vivo Models for Studying Biological Activities
A variety of in vitro and ex vivo models are essential for characterizing the biological activities of grammistins. These assays provide quantitative data on the peptides' potency and spectrum of action.
Hemolytic Activity: The ability of grammistins to lyse red blood cells is a key characteristic. This is typically measured in vitro by incubating the peptide with a suspension of erythrocytes (e.g., from rabbits or sheep) and measuring the release of hemoglobin spectrophotometrically. nih.govkyoto-u.ac.jp Grammistin Gs 2, for example, has been shown to have potent hemolytic activity. nih.gov
Antibacterial Activity: The antimicrobial properties of grammistins are assessed against a panel of Gram-positive and Gram-negative bacteria. researchgate.net Standard methods include the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC)—the lowest peptide concentration that prevents visible bacterial growth. biorxiv.org Some grammistins, such as Gs A, B, and C, exhibit broad-spectrum antibacterial activity. nih.govresearchgate.net
Membrane-Lytic Activity: To directly study the interaction with lipid bilayers, researchers use model membrane systems. A common in vitro model involves liposomes (artificial vesicles made of phospholipids) that encapsulate a fluorescent dye like carboxyfluorescein. nih.govresearchgate.net When a membrane-lytic peptide like grammistin is added, it disrupts the liposome (B1194612) integrity, causing the dye to leak out, which can be measured as an increase in fluorescence. nih.govresearchgate.net This assay has been used to demonstrate the membrane-disrupting capabilities of several grammistins. nih.gov
Ichthyotoxic Activity: The toxicity of grammistins to other fish is evaluated through in vivo assays, for example, by determining the lethal dose in small fish species like Oryzias. nih.gov
Table 2: Common Experimental Models for Grammistin Activity
| Activity Assessed | Model Type | Description | Reference |
|---|---|---|---|
| Hemolytic | In Vitro | Incubation with rabbit or sheep red blood cells; measurement of hemoglobin release. | nih.govkyoto-u.ac.jp |
| Antibacterial | In Vitro | Broth microdilution or spot-on-lawn assays using various bacterial strains (e.g., E. coli, S. aureus). | researchgate.netigem.org |
| Membrane Permeabilization | In Vitro | Use of liposomes containing fluorescent dye (e.g., carboxyfluorescein) to measure peptide-induced leakage. | nih.govresearchgate.net |
| Ichthyotoxicity | In Vivo | Determination of lethal dose in small fish models such as killifish (Oryzias). | nih.gov |
Future Research Directions and Theoretical Implications
Unraveling Structure-Activity Relationships for Enhanced Understanding of Grammistin Pp4b Functionality
A primary focus of future research will be to elucidate the precise structure-activity relationships (SAR) of this compound. Grammistins are linear peptides characterized by a net positive charge and a propensity to form amphiphilic α-helices, with no disulfide bridges. researchgate.net These general features are linked to their broad-spectrum antibacterial and hemolytic activities. researchgate.net However, a clear and detailed correlation between the specific amino acid sequence and the potency or type of biological activity remains to be fully understood. researchgate.net
Future investigations will likely involve the systematic substitution of amino acids within the this compound sequence. By altering properties such as charge distribution, hydrophobicity, and the hydrophobic moment, researchers can map the specific residues or domains responsible for its distinct functions. For instance, while several grammistins exhibit both hemolytic and antibacterial effects, others only show antibacterial properties, suggesting that these two activities may arise from different structural determinants. researchgate.net Understanding these nuances is critical for harnessing the peptide's potential.
Table 1: Comparative Activity of Selected Grammistin Peptides
| Peptide Name | Number of Residues | Hemolytic Activity | Antibacterial Activity | Producing Species |
| This compound | 13 | Yes | Yes | Pogonoperca punctata |
| Grammistin Gs 1 | 25 | Yes | Yes | Grammistes sexlineatus |
| Grammistin Gs A | 28 | No | Yes | Grammistes sexlineatus |
| Grammistin Gs B | 12 | No | Yes | Grammistes sexlineatus |
| Grammistin Pp 1 | 12 | Yes | Yes | Pogonoperca punctata |
This comparative data underscores the complexity of the grammistin SAR, where peptides of similar size can have divergent biological activities.
Exploration of Novel Biological Targets Beyond Membrane Disruption
The primary mechanism attributed to grammistins is the lytic disruption of cell membranes, leading to hemolysis and bacterial death. wikipedia.org They have been shown to interact with membrane phospholipids (B1166683) and release entrapped molecules from liposomes. researchgate.netresearchgate.net However, the observation that antibacterial and hemolytic potencies are not always correlated suggests that the mechanism of action may be more complex than simple, non-specific pore formation. researchgate.net
Future research should aim to identify whether this compound interacts with specific molecular targets, either on the cell membrane or intracellularly. It is plausible that the peptide binds to specific lipid domains or membrane-associated proteins that differ between bacterial and eukaryotic cells. Techniques such as affinity chromatography using immobilized this compound could help isolate binding partners from cellular extracts. Furthermore, fluorescently labeling the peptide would allow for advanced microscopy studies to track its translocation across membranes and potential interactions with internal cellular components, thus moving beyond the current membrane-centric model.
Comparative Genomics and Proteomics of Grammistin-Producing Species
Grammistins are produced by soapfishes belonging to the tribes Grammistini and Diploprionini, such as Grammistes sexlineatus and Pogonoperca punctata. researchgate.netwikipedia.org A comprehensive understanding of this compound requires looking at its biological context through comparative 'omics' approaches.
Comparative genomics of different soapfish species could identify the biosynthetic gene clusters responsible for producing the diverse array of grammistin peptides. frontiersin.orgnih.gov This would not only reveal the evolutionary origins of these toxins but also provide the genetic blueprint for their synthesis, potentially enabling heterologous expression and production.
Proteomic analysis of the skin secretions from these fish is equally crucial. researchgate.net This would provide a complete inventory of the peptides present, including any post-translational modifications that might be critical for their activity. Comparing the proteomes of different species could link variations in peptide profiles to ecological pressures and defensive needs. researchgate.net Such studies are essential for discovering novel grammistin variants and understanding the natural diversity of these chemical defenses.
Table 2: Known Grammistin-Producing Fish Genera
| Genus | Family | Subfamily | Tribe |
| Grammistes | Serranidae | Epinephelinae | Grammistini |
| Pogonoperca | Serranidae | Epinephelinae | Grammistini |
| Diploprion | Serranidae | Epinephelinae | Diploprionini |
Development of In Silico Predictive Models for Peptide Design Based on Grammistin Scaffolds
The advancement of computational biology provides powerful tools for peptide analysis and design. nih.gov In silico modeling can accelerate the exploration of the chemical space around the this compound scaffold, guiding the synthesis of new derivatives with enhanced or novel properties.
Web-based servers and software can be used to predict the three-dimensional structure of this compound and its analogues. frontiersin.orgyoutube.com Algorithms can calculate key physicochemical parameters like helicity, hydrophobic moment, and stability, and predict how specific amino acid changes would impact these properties. frontiersin.org Molecular docking simulations could then be used to model the interaction of these virtual peptides with bacterial or eukaryotic membrane models, predicting their lytic potential. This computational approach allows for a rational, high-throughput design process, reducing the time and cost associated with empirical screening. nih.gov
Table 3: Relevant In Silico Tools for Peptide Design
| Tool/Server | Function | Application for Grammistin Research |
| I-TASSER | 3D structure prediction of proteins and peptides. frontiersin.org | Predict the tertiary structure of this compound variants. |
| PEP-FOLD | De novo peptide structure prediction. frontiersin.org | Cross-validate structural models and predict conformations of novel designs. |
| HeliQuest | Calculation of α-helical properties. frontiersin.org | Analyze amphipathicity and hydrophobic moment of designed peptides. |
| Molecular Dynamics | Simulation of molecular motion over time. nih.gov | Model the peptide-membrane interaction and pore formation process. |
Contribution of this compound Research to the Broader Field of Chemical Biology and Natural Product Chemistry
Research into this compound and related peptides makes a significant contribution to the fields of chemical biology and natural product chemistry. Natural products, shaped by evolution, possess immense chemical diversity and are optimized for interacting with biological macromolecules. nih.gov
This compound serves as an important case study in marine chemical ecology, illustrating a sophisticated chemical defense mechanism. For chemical biologists, it provides a valuable molecular tool to probe the physical and chemical principles of peptide-membrane interactions and cytotoxicity. researchgate.net
Furthermore, in an era of growing antimicrobial resistance, natural products like this compound are a vital source of new therapeutic leads. researchgate.net The peptide's potent antibacterial activity, combined with its unique α-helical scaffold, makes it an attractive template for the design of next-generation antibiotics. researchgate.netwikipedia.org The knowledge gained from studying its structure and function contributes to the broader effort of leveraging natural product diversity for drug discovery and the development of novel biomaterials. nih.gov
Q & A
Q. What experimental methods are recommended for the initial identification and characterization of Grammistin Pp4b?
To ensure robust identification, researchers should employ a combination of spectroscopic and chromatographic techniques. Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are critical for structural elucidation, while High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can assess purity. For novel compounds, elemental analysis and X-ray crystallography may be required to confirm molecular composition and stereochemistry .
Example Characterization Workflow :
| Technique | Purpose | Key Parameters |
|---|---|---|
| NMR (¹H/¹³C) | Structural confirmation | Chemical shifts, coupling constants |
| HRMS | Molecular weight determination | Mass accuracy (<5 ppm error) |
| HPLC | Purity assessment | Retention time, peak symmetry |
Q. How should researchers design controlled experiments to evaluate this compound's bioactivity?
Experimental design must include appropriate controls (e.g., negative/vehicle controls, positive reference compounds) and standardized assays. For in vitro studies, use dose-response curves to determine IC₅₀/EC₅₀ values. Replicate experiments at least three times to ensure statistical validity, and apply ANOVA or t-tests for significance testing. Pre-register protocols in repositories like ClinicalTrials.gov for transparency .
Q. What are the best practices for reporting synthesis yields and reproducibility of this compound?
Document reaction conditions (temperature, solvent, catalyst), purification steps, and yield calculations in detail. Use standardized nomenclature for chemical procedures and report both isolated and chromatographic yields. For reproducibility, provide raw data (e.g., NMR spectra, HPLC chromatograms) in supplementary materials, adhering to journal guidelines for file formats and metadata .
Advanced Research Questions
Q. How can researchers resolve contradictory data in this compound’s mechanism of action across studies?
Conduct systematic reviews to identify confounding variables (e.g., cell line variability, assay conditions). Use orthogonal assays (e.g., CRISPR knockdown, isotopic labeling) to validate findings. Apply meta-analysis techniques to reconcile discrepancies, and consider publishing negative results in open-access repositories to reduce publication bias .
Q. What strategies optimize the synthetic pathway of this compound for scalability in academic settings?
Employ Design of Experiments (DoE) to identify critical reaction parameters. Explore catalytic systems (e.g., organocatalysts, enzymatic methods) to improve efficiency. Use flow chemistry for continuous synthesis and in-line purification. Document scalability challenges (e.g., exothermic reactions, byproduct formation) in supplementary materials .
Q. How should stability studies be designed to assess this compound under varying environmental conditions?
Follow ICH Q1A guidelines for stress testing: expose the compound to heat (40–80°C), humidity (75% RH), light (UV/visible), and acidic/alkaline conditions. Monitor degradation via HPLC-UV/PDA and characterize degradation products using LC-MS. Use Arrhenius kinetics to predict shelf-life .
Stability Testing Parameters :
| Condition | Duration | Analytical Method | Key Metrics |
|---|---|---|---|
| Thermal (60°C) | 4 weeks | HPLC-UV | % Purity, degradation products |
| Photolytic | 1.2M lux | LC-MS/MS | Structural identification |
Q. What computational tools are effective for predicting this compound’s physicochemical properties?
Use density functional theory (DFT) for electronic structure analysis and molecular dynamics (MD) simulations for solubility/logP predictions. Validate results against experimental data from public databases like ChEMBL or PubChem. Open-source tools like RDKit or AutoDock Vina are recommended for academic use .
Methodological Guidance for Data Reporting
- Supplementary Materials : Upload raw datasets (NMR spectra, chromatograms) in standardized formats (e.g., .cif for crystallography, .RAW for MS). Include metadata such as instrument calibration details and software versions .
- Statistical Analysis : Report p-values, confidence intervals, and effect sizes. Use tools like R or Python’s SciPy for advanced modeling, and adhere to CONSORT guidelines for clinical data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
